Di-tert-butyl Chloromethyl Phosphate is a versatile reagent used primarily for the synthesis of phosphonooxymethyl prodrugs. [, , ] It acts as a derivatizing agent, reacting with tertiary amines to enhance their water solubility for improved drug delivery. []
Synthesis Analysis
Di-tert-butyl Chloromethyl Phosphate's primary reaction involves nucleophilic substitution with tertiary amines. [, , ] This reaction forms a quaternary salt, which subsequently undergoes deprotection of the tert-butyl groups under acidic conditions (typically Trifluoroacetic acid). This process results in the desired N-phosphonooxymethyl prodrug. []
Alkylation of ABT-199 (a Bcl-2 inhibitor) for mechanistic studies and solvent-based linear free energy relationship analysis. []
Alkylation of BMS-626529-Li salt for the preparation of BMS-663068, an HIV-attachment inhibitor candidate. [] This reaction requires specific additives like Tetraethylammonium Iodide and Potassium Carbonate, along with wet Acetonitrile as the solvent, to address solubility and reactivity challenges. []
Mechanism of Action
Prodrug formation: The molecule reacts with a tertiary amine drug through nucleophilic substitution, forming a quaternary ammonium salt. This modification increases water solubility. []
In vivo activation: The prodrug undergoes a two-step bioreversion process. First, enzymatic dephosphorylation, often catalyzed by alkaline phosphatase, removes the phosphate group. [] This step is followed by spontaneous chemical breakdown of the resulting N-hydroxymethyl intermediate, releasing the active parent drug. []
Physical and Chemical Properties Analysis
Relatively stable: Allowing for its use in multi-step synthesis. []
Susceptible to hydrolysis: As evidenced by its deprotection under acidic conditions. []
Applications
Prodrug development: Enhancing water solubility of tertiary amine drugs for improved bioavailability and pharmacokinetic profiles. [] Successful examples include the synthesis of prodrugs for Cinnarizine, Loxapine, and Amiodarone. []
Mechanistic studies: Investigating reaction pathways and solvent effects in alkylation reactions using ABT-199 as a model compound. []
Drug candidate synthesis: Serving as a key reagent in the multi-step synthesis of potential drug candidates like the HIV-attachment inhibitor BMS-663068. []
Related Compounds
Di-tert-butyl Potassium Phosphate
Compound Description: Di-tert-butyl potassium phosphate (DTBPP) is a reagent used in the synthesis of di-tert-butyl (chloromethyl) phosphate. A new and efficient process for preparing di-tert-butyl (chloromethyl) phosphate relies on the reaction between DTBPP and chloromethyl chlorosulfate (CMCS) [].
Relevance: Di-tert-butyl potassium phosphate is a direct precursor to di-tert-butyl chloromethyl phosphate, sharing the key di-tert-butyl phosphate moiety. The potassium cation in DTBPP is substituted by the chloromethyl group in the target compound through a nucleophilic substitution reaction. []
Di-tert-butyl (Tosyloxymethyl) Phosphate
Compound Description: Di-tert-butyl (tosyloxymethyl) phosphate is a structural analogue of di-tert-butyl (chloromethyl) phosphate, where the chlorine atom is replaced by a tosylate group (toluene-4-sulfonate). This compound was synthesized and compared to di-tert-butyl (chloromethyl) phosphate during the development of the new process for the target compound [].
Relevance: Both di-tert-butyl (tosyloxymethyl) phosphate and di-tert-butyl chloromethyl phosphate belong to the same class of di-tert-butyl alkyl phosphates, with the only difference being the leaving group attached to the methyl group. This structural similarity makes di-tert-butyl (tosyloxymethyl) phosphate a relevant analogue for exploring the reactivity and stability of the target compound. []
N-Phosphonooxymethyl Prodrugs
Compound Description: N-phosphonooxymethyl prodrugs are a class of prodrugs that utilize the phosphonooxymethyl moiety for enhancing the water solubility of parent drugs containing tertiary amines []. The synthesis of these prodrugs involves reacting the parent tertiary amine with di-tert-butyl chloromethyl phosphate, followed by deprotection to yield the N-phosphonooxymethyl prodrug [, ].
Relevance: Di-tert-butyl chloromethyl phosphate serves as a key derivatizing reagent in the synthesis of N-phosphonooxymethyl prodrugs. The chloromethyl group in di-tert-butyl chloromethyl phosphate undergoes nucleophilic substitution by the tertiary amine of the parent drug, leading to the formation of the prodrug structure [, ].
Quinuclidine N-phosphonooxymethyl prodrug: A model prodrug derived from quinuclidine, demonstrating the successful application of di-tert-butyl chloromethyl phosphate in prodrug synthesis [].
Cinnarizine N-phosphonooxymethyl prodrug: A prodrug of cinnarizine, showcasing improved water solubility and in vivo conversion to the parent drug [].
Loxapine N-phosphonooxymethyl prodrug: A prodrug of loxapine, synthesized using di-tert-butyl chloromethyl phosphate to enhance its water solubility [].
Amiodarone N-phosphonooxymethyl prodrug: A prodrug of amiodarone, prepared using di-tert-butyl chloromethyl phosphate as a derivatizing reagent to improve its solubility [].
BMS-626529-Li Salt
Compound Description: BMS-626529-Li salt is a lithium salt of an intermediate compound used in the synthesis of BMS-663068, an HIV-attachment inhibitor candidate. The poor solubility and reactivity of BMS-626529-Li salt presented challenges in the alkylation reaction with di-tert-butyl (chloromethyl) phosphate [].
Relevance: BMS-626529-Li salt reacts with di-tert-butyl chloromethyl phosphate to install the phosphonooxymethyl prodrug moiety, highlighting the target compound's role in pharmaceutical synthesis. The reaction involves alkylation of the BMS-626529-Li salt by di-tert-butyl (chloromethyl) phosphate, resulting in the formation of the penultimate intermediate of the HIV-attachment inhibitor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position. A semi-synthetic bile acid which acts as a farnesoid X receptor agonist and is used for treatment of primary biliary cholangitis. It has a role as a farnesoid X receptor agonist and a hepatoprotective agent. It is a dihydroxy-5beta-cholanic acid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It is functionally related to a chenodeoxycholic acid. Primary biliary cirrhosis, or PBC, is a progressive and chronic condition that leads to hepatic injury often resulting in end-stage liver failure that requires liver transplantation. Obeticholic acid is a farnesoid-X receptor (FXR) agonist used to treat this condition, possibly allowing for increased survival. In 2016, it was granted approval to treat primary biliary cholangitis in combination with [ursodeoxycholic acid], which was previously the mainstay treatment for this condition. In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020. Obeticholic acid is a Farnesoid X Receptor Agonist. The mechanism of action of obeticholic acid is as a Farnesoid X Receptor Agonist. Obeticholic Acid is an orally bioavailable semi-synthetic bile acid derivative and an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR) that may be used to lower hepatic exposure to bile acids. Upon oral administration, obeticholic acid targets and binds to FXR expressed in the liver and intestine, activating FXR-mediated bile acid, inflammatory, fibrotic, and metabolic pathways. This suppresses the production of bile acid in the hepatocytes and increases bile acid transport out of the hepatocytes, thereby reducing hepatic exposure to bile acids. FXR plays an important role in bile acid homeostasis and is involved in hepatic and intestinal inflammation and liver fibrosis.